molecular formula C7H15F2N B2893548 3,3-Difluoro-2,2-dimethylpentan-1-amine CAS No. 1895193-38-0

3,3-Difluoro-2,2-dimethylpentan-1-amine

Cat. No.: B2893548
CAS No.: 1895193-38-0
M. Wt: 151.201
InChI Key: ISJVQEUOMQZLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,3-Difluoro-2,2-dimethylpentan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3,3-Difluoro-2,2-dimethylpentan-1-amine can be compared with other fluorinated amines and related compounds:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVQEUOMQZLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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